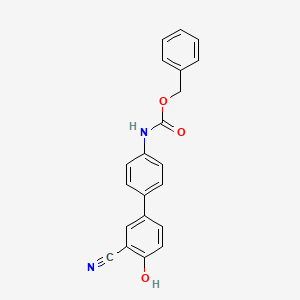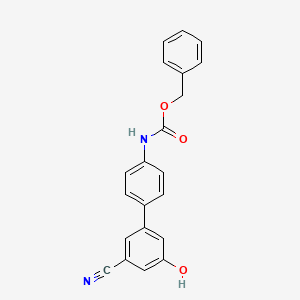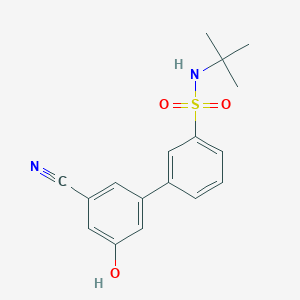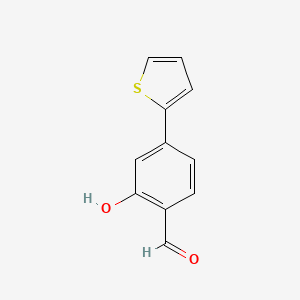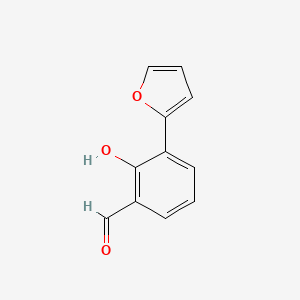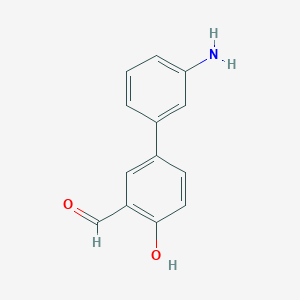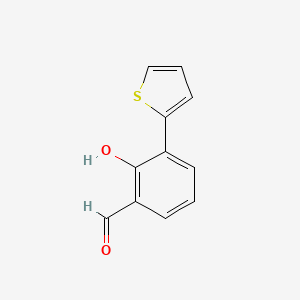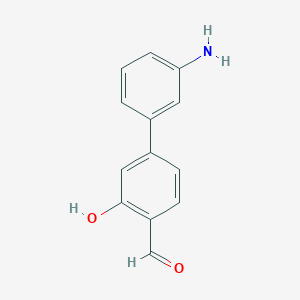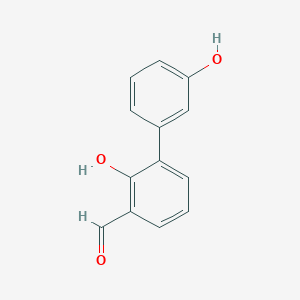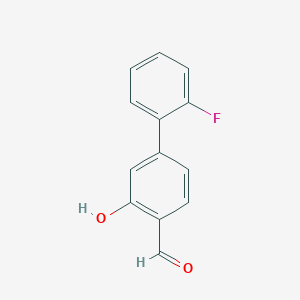
5-(2-Fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-2-formylphenol (95%) is a phenolic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in alcohols and ethers. The compound has a melting point of 120-122°C and a boiling point of 250-252°C. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-(2-Fluorophenyl)-2-formylphenol (95%) has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of organic compounds, such as polymers, dyes, and resins. Additionally, it is used as a catalyst in the synthesis of various organic compounds and as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of various drugs and other compounds. Additionally, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have an effect on the activity of certain enzymes involved in the metabolism of various drugs and other compounds. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Fluorophenyl)-2-formylphenol (95%) in laboratory experiments include its low cost and ease of synthesis. Additionally, it is non-toxic and does not have any known side effects. However, it is important to note that the compound is volatile and must be handled with care. Furthermore, it is not suitable for use in clinical studies due to its lack of long-term safety data.
Orientations Futures
Future research on 5-(2-Fluorophenyl)-2-formylphenol (95%) could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the metabolism of various drugs and other compounds. Finally, further research could explore the potential of the compound as an inhibitor of certain enzymes involved in the synthesis of fatty acids and other compounds.
Méthodes De Synthèse
The synthesis of 5-(2-Fluorophenyl)-2-formylphenol (95%) can be achieved through a two-step process. The first step involves the reaction of 2-fluorophenol with formic acid in the presence of a base such as sodium hydroxide. The second step involves the removal of the formic acid by-product through distillation. The final product is a colorless solid with a melting point of 120-122°C and a boiling point of 250-252°C.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYXZHNQPKLQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685035 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261898-09-2 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

